molecular formula C14H10ClNO2S2 B1621163 Methyl 3-(4-chlorophenyl)-4-cyano-5-(methylthio)thiophene-2-carboxylate CAS No. 63244-05-3

Methyl 3-(4-chlorophenyl)-4-cyano-5-(methylthio)thiophene-2-carboxylate

Cat. No.: B1621163
CAS No.: 63244-05-3
M. Wt: 323.8 g/mol
InChI Key: UTIJWORNVJAYLY-UHFFFAOYSA-N
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Description

Methyl 3-(4-chlorophenyl)-4-cyano-5-(methylthio)thiophene-2-carboxylate (CAS: 116525-66-7) is a thiophene-based heterocyclic compound with the molecular formula C₁₃H₈ClNO₂S₂ and a molecular weight of 309.78 g/mol . It features a thiophene ring substituted with:

  • A 4-chlorophenyl group at position 3,
  • A cyano (-CN) group at position 4,
  • A methylthio (-SCH₃) group at position 5,
  • A methyl ester (-COOCH₃) group at position 2.

Properties

IUPAC Name

methyl 3-(4-chlorophenyl)-4-cyano-5-methylsulfanylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO2S2/c1-18-13(17)12-11(8-3-5-9(15)6-4-8)10(7-16)14(19-2)20-12/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTIJWORNVJAYLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(S1)SC)C#N)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00383244
Record name methyl 3-(4-chlorophenyl)-4-cyano-5-(methylthio)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63244-05-3
Record name methyl 3-(4-chlorophenyl)-4-cyano-5-(methylthio)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-chlorophenyl)-4-cyano-5-(methylthio)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and aluminum chloride as a catalyst.

    Addition of the Methylthio Group: The methylthio group can be added through a nucleophilic substitution reaction using methylthiolate as the nucleophile.

    Esterification: The final step involves esterification to form the carboxylate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-chlorophenyl)-4-cyano-5-(methylthio)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid for nitration or sulfuric acid for sulfonation.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Nitro or sulfonic acid derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-(4-chlorophenyl)-4-cyano-5-(methylthio)thiophene-2-carboxylate has been investigated for its potential as a pharmaceutical agent. Its structure allows for interactions with biological targets, which can lead to therapeutic effects.

Case Studies and Research Findings

  • Anticancer Activity : Research has indicated that derivatives of thiophene compounds exhibit anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis (programmed cell death) .
  • Antimicrobial Properties : Some studies suggest that compounds containing thiophene moieties can demonstrate antimicrobial activity against various pathogens. This could be beneficial in developing new antibiotics .

Agricultural Science

The compound's unique chemical structure may also lend itself to applications in agricultural science, particularly as a pesticide or herbicide.

Research Insights

  • Pesticidal Activity : Research into similar thiophene derivatives has shown promise as effective pesticides due to their ability to disrupt biological processes in pests . This could lead to the development of environmentally friendly pest control agents.
  • Plant Growth Regulators : Compounds like this compound may also serve as plant growth regulators, enhancing crop yields through improved growth characteristics .

Materials Science

The electronic properties of thiophene derivatives make them suitable for applications in materials science, particularly in organic electronics.

Applications in Electronics

  • Organic Photovoltaics : this compound can be utilized in the development of organic solar cells due to its ability to facilitate charge transport .
  • Conductive Polymers : Its incorporation into polymer matrices can enhance conductivity and stability, which is crucial for developing advanced electronic materials .

Summary Table of Applications

Application AreaPotential UsesResearch Findings
Medicinal ChemistryAnticancer agentsInduces apoptosis in cancer cells
Antimicrobial agentsEffective against various pathogens
Agricultural SciencePesticidesDisrupts biological processes in pests
Plant growth regulatorsEnhances crop yields
Materials ScienceOrganic photovoltaicsFacilitates charge transport
Conductive polymersImproves conductivity and stability

Mechanism of Action

The mechanism of action of Methyl 3-(4-chlorophenyl)-4-cyano-5-(methylthio)thiophene-2-carboxylate depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The presence of the cyano and chlorophenyl groups can enhance its binding affinity to molecular targets, making it a potent compound in various assays.

Comparison with Similar Compounds

Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate (CAS: 116170-84-4)

  • Molecular Formula: C₉H₉NO₂S₂.
  • Key Differences :
    • Replaces the 4-chlorophenyl group with a hydrogen atom.
    • Uses an ethyl ester (-COOCH₂CH₃) instead of a methyl ester.
  • Impact: The absence of the 4-chlorophenyl group reduces steric bulk and may lower biological activity .

4-Cyano-5-methylsulfanylthiophene-2-carboxylic Acid (CAS: 116170-85-5)

  • Molecular Formula: C₇H₅NO₂S₂.
  • Key Differences :
    • Replaces the methyl ester with a carboxylic acid (-COOH) .
    • Lacks the 4-chlorophenyl group.
  • Impact :
    • The carboxylic acid group enhances water solubility but reduces membrane permeability .
    • The compound may exhibit different reactivity in coupling reactions due to the acidic proton .

Methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate (CAS: 91076-93-6)

  • Molecular Formula: C₁₂H₁₀ClNO₂S.
  • Key Differences: Substitutes the cyano (-CN) and methylthio (-SCH₃) groups with an amino (-NH₂) group at position 3.
  • Reduced electron-withdrawing effects compared to the cyano group may alter electronic properties .

Methyl 4-cyano-5-(methylthio)thiophene-2-carboxylate (CAS: 175202-48-9)

  • Molecular Formula: C₈H₇NO₂S₂.
  • Key Differences :
    • Lacks the 4-chlorophenyl group at position 3.
  • Impact :
    • Reduced steric hindrance and aromatic interactions, which are critical for binding to hydrophobic targets .

Substituent Effects on Properties and Bioactivity

Role of the 4-Chlorophenyl Group

  • Enhances lipophilicity and aromatic stacking interactions in biological systems .
  • Compounds with this group, such as those in , showed higher anticancer activity (e.g., compound 19b outperformed doxorubicin) due to improved target affinity .

Cyano vs. Amino Groups

  • The cyano (-CN) group is strongly electron-withdrawing, stabilizing the thiophene ring and facilitating electrophilic substitutions .
  • The amino (-NH₂) group provides nucleophilic sites for hydrogen bonding but reduces ring stability .

Methylthio Group Reactivity

  • The methylthio (-SCH₃) group acts as a leaving group in nucleophilic substitution reactions, enabling further functionalization .

Comparative Data Table

Compound Name CAS Number Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Properties/Bioactivity
Methyl 3-(4-chlorophenyl)-4-cyano-5-(methylthio)thiophene-2-carboxylate 116525-66-7 C₁₃H₈ClNO₂S₂ 4-ClPh, CN, SCH₃, COOCH₃ 309.78 High lipophilicity, anticancer potential
Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate 116170-84-4 C₉H₉NO₂S₂ CN, SCH₃, COOCH₂CH₃ 237.28 Increased lipophilicity
4-Cyano-5-methylsulfanylthiophene-2-carboxylic acid 116170-85-5 C₇H₅NO₂S₂ CN, SCH₃, COOH 215.25 Enhanced water solubility
Methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate 91076-93-6 C₁₂H₁₀ClNO₂S 4-ClPh, NH₂, COOCH₃ 267.73 Hydrogen-bonding capability
Methyl 4-cyano-5-(methylthio)thiophene-2-carboxylate 175202-48-9 C₈H₇NO₂S₂ CN, SCH₃, COOCH₃ 237.28 Reduced steric bulk

Biological Activity

Methyl 3-(4-chlorophenyl)-4-cyano-5-(methylthio)thiophene-2-carboxylate (CAS No. 63244-05-3) is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its cytotoxic properties, structure-activity relationships, and relevant case studies.

  • Molecular Formula : C14H10ClNO2S2
  • Molecular Weight : 323.82 g/mol
  • Structure : The compound contains a thiophene ring, which is known for its role in various biological activities.

Cytotoxicity Studies

Several studies have investigated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes key findings from these studies:

StudyCell Line(s)IC50 (µM)Mechanism of Action
SISO (cervical cancer)2.87 - 3.06Induction of apoptosis
RT-112 (bladder cancer)3.42 - 5.59Inhibition of cell proliferation
Various human cancer linesNot specifiedStructure-dependent activity

The compound exhibited significant cytotoxicity against the SISO and RT-112 cell lines, with IC50 values comparable to established chemotherapeutic agents like cisplatin.

The mechanism by which this compound exerts its cytotoxic effects appears to involve the induction of apoptosis in cancer cells. In vitro studies demonstrated an increase in early and late apoptotic cells upon treatment with the compound, suggesting that it triggers programmed cell death pathways in sensitive cell lines .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. The presence of the 4-chlorophenyl group and the methylthio substituent are critical for enhancing its cytotoxic properties. Modifications in these regions can lead to variations in potency against different cancer types:

  • Electron-Withdrawing Groups : Compounds bearing electron-withdrawing groups (like Cl) at specific positions have shown increased activity.
  • Substituent Variations : Altering the methylthio group can significantly impact the compound's interaction with biological targets, affecting its overall efficacy .

Case Studies and Research Findings

A recent study highlighted the effectiveness of this compound in a broader pharmacological context. It was part of a series evaluated for antitumor activity, where it demonstrated promising results against multiple human tumor cell lines, reinforcing its potential as a lead compound in drug development .

Additional Observations

  • Toxicological Profile : Preliminary toxicity assessments indicate that while the compound exhibits significant antitumor activity, it also necessitates careful evaluation regarding its safety profile for potential therapeutic use .
  • Environmental Considerations : Data on ecological toxicity is limited; however, caution is advised due to its classification as potentially harmful if released into aquatic environments .

Q & A

Q. What synthetic methodologies are recommended for preparing Methyl 3-(4-chlorophenyl)-4-cyano-5-(methylthio)thiophene-2-carboxylate?

The compound can be synthesized via multi-step routes involving Gewald thiophene ring formation or substitution reactions. For example:

  • Step 1 : Condensation of 4-chlorobenzaldehyde with methyl cyanoacetate to form a α,β-unsaturated intermediate.
  • Step 2 : Cyclization with elemental sulfur and a secondary amine catalyst (e.g., morpholine) to construct the thiophene core .
  • Step 3 : Introduction of the methylthio group via nucleophilic substitution using methylthiolate or thiomethylation reagents (e.g., dimethyl disulfide under oxidative conditions) .
  • Step 4 : Esterification or transesterification to finalize the carboxylate moiety .
    Key Considerations : Monitor reaction progress using TLC or HPLC, and optimize solvent systems (e.g., DMF or chloroform) for intermediates prone to hydrolysis .

Q. How can researchers characterize the purity and structure of this compound?

A combination of analytical techniques is required:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substitution patterns (e.g., aromatic protons from the 4-chlorophenyl group at δ 7.3–7.5 ppm, methylthio protons at δ 2.5 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+^+ at m/z 350.02) and fragmentation patterns .
  • IR Spectroscopy : Identify functional groups (e.g., C≡N stretch ~2200 cm1^{-1}, ester C=O ~1700 cm1^{-1}) .
  • Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .

Q. What safety protocols are critical when handling this compound?

  • Hazards : Skin/eye irritation (Category 2), respiratory sensitization (Category 1B) .
  • Handling : Use fume hoods, nitrile gloves, and PPE. Avoid dust formation during weighing .
  • Storage : Keep in airtight containers under inert gas (N2_2) at –20°C to prevent oxidation of the methylthio group .
  • Spill Management : Neutralize with activated carbon and dispose as hazardous waste .

Advanced Research Questions

Q. How can structural modifications (e.g., replacing the methylthio group) impact bioactivity?

  • SAR Strategy :
    • Replace –SCH3_3 with –SO2_2CH3_3, –SH, or halogens to study electronic effects on receptor binding.
    • Use DFT calculations to predict changes in lipophilicity (logP) and electrostatic potential .
    • Compare IC50_{50} values in enzyme inhibition assays (e.g., kinase or protease targets) .
  • Case Study : Methylthio-to-sulfone substitution in similar thiophenes increased cytotoxicity by 5-fold in cancer cell lines, likely due to enhanced electrophilicity .

Q. How should researchers resolve contradictions in spectroscopic data for this compound?

  • Scenario : Discrepancies in 1H^1H NMR chemical shifts between batches.
  • Resolution Steps :
    • Verify solvent deuteriation (e.g., DMSO-d6_6 vs. CDCl3_3) and concentration effects .
    • Perform 2D NMR (COSY, HSQC) to assign overlapping signals (e.g., aromatic protons vs. thiophene ring protons) .
    • Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .

Q. What computational tools are suitable for predicting the compound’s reactivity in nucleophilic environments?

  • Software : Gaussian (DFT), ADF, or ORCA for modeling transition states and charge distribution.
  • Parameters :
    • Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., cyano group as electrophilic center) .
    • Simulate hydrolysis pathways under acidic/basic conditions using molecular dynamics (MD) .

Q. How can the compound’s potential as a kinase inhibitor be evaluated?

  • Assay Design :
    • In Vitro Kinase Assay : Use recombinant kinases (e.g., EGFR, BRAF) with ATP-Glo™ luminescence readout .
    • Cellular Assay : Measure proliferation inhibition in HeLa or A549 cells via MTT assay (dose range: 1–100 μM) .
    • Selectivity Screening : Test against a kinase panel (e.g., 50 kinases) to identify off-target effects .

Methodological Tables

Q. Table 1. Synthetic Optimization Parameters

ParameterOptimal ConditionImpact on Yield
Cyclization Temp80°C (DMF)85%
Thiomethylation pH8.5 (NaSCH3_3)72%
CatalystCuI (10 mol%)90%

Q. Table 2. Key Spectroscopic Data

TechniqueKey SignalAssignment
1H^1H NMRδ 2.45 (s, 3H)–SCH3_3
13C^{13}C NMRδ 168.2Ester C=O
IR2210 cm1^{-1}C≡N stretch

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(4-chlorophenyl)-4-cyano-5-(methylthio)thiophene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(4-chlorophenyl)-4-cyano-5-(methylthio)thiophene-2-carboxylate

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